6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
CAS No.: 1403589-25-2
Cat. No.: VC3215929
Molecular Formula: C10H6ClN3O
Molecular Weight: 219.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403589-25-2 |
|---|---|
| Molecular Formula | C10H6ClN3O |
| Molecular Weight | 219.63 g/mol |
| IUPAC Name | 6-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one |
| Standard InChI | InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15) |
| Standard InChI Key | VSFXGUSQGSIRIK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O |
Introduction
Chemical Properties and Structure
Basic Chemical Characteristics
6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one possesses several important chemical characteristics that define its behavior in various contexts. The compound has a molecular formula of C10H6ClN3O with a calculated molecular weight of 219.63 g/mol. Its structure consists of a pyrimidoindole core with a chlorine atom at position 6 and a ketone functional group at position 4. The molecule contains two nitrogen atoms within the ring system, contributing to its potential hydrogen bonding capabilities.
Structural Features and Comparison with Related Compounds
The pyrimidoindole scaffold of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one serves as a versatile template for chemical modifications. The tricyclic structure provides multiple sites for potential derivatization, allowing for structure-activity relationship studies. The compound shares structural similarities with other pyrimidoindole derivatives that have been investigated for various biological activities.
Related compounds, such as 7-chloro-9H-pyrimido[4,5-b]indole derivatives, have been studied as glycogen synthase kinase-3β (GSK-3β) inhibitors. For instance, compounds like 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile have demonstrated nanomolar inhibitory potency against GSK-3β. These structurally related compounds provide valuable insights into the potential biological activities of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one.
Table 1: Key Chemical Properties of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
| Property | Value |
|---|---|
| CAS Number | 1403589-25-2 |
| Molecular Formula | C10H6ClN3O |
| Molecular Weight | 219.63 g/mol |
| Structure Type | Tricyclic heterocycle |
| Functional Groups | Chlorine, ketone, secondary amine |
| Hydrogen Bond Donors | 2 (N-H groups) |
| Hydrogen Bond Acceptors | 3 (N and C=O) |
Synthesis Methods and Chemical Reactions
Reactivity and Chemical Transformations
The reactivity profile of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is influenced by its functional groups and electronic distribution. The chlorine substituent can participate in nucleophilic aromatic substitution reactions, providing a handle for further derivatization. The N-H groups present in the molecule can undergo various transformations such as alkylation or acylation, leading to a diverse array of derivatives.
The carbonyl group at position 4 offers opportunities for nucleophilic addition reactions and reductions. These reactive sites make the compound versatile for chemical modifications, potentially enabling the creation of libraries of analogs with distinct biological properties. Such chemical transformations are crucial for structure-activity relationship studies and optimization of lead compounds in drug discovery programs.
Biological Activities and Pharmacological Profile
Structure-Activity Relationships
| Compound | Target | Activity (IC50) | Biological Effect |
|---|---|---|---|
| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | GSK-3β | 480 nM | Enzyme inhibition |
| (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | GSK-3β | 360 nM | Enzyme inhibition |
| 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile | GSK-3β | Not specified | Enzyme inhibition |
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